molecular formula C10H7NOS B575856 2-Propenal,3-(2-benzothiazolyl)-(9CI) CAS No. 190834-38-9

2-Propenal,3-(2-benzothiazolyl)-(9CI)

Cat. No.: B575856
CAS No.: 190834-38-9
M. Wt: 189.232
InChI Key: AALNILXFCFRQMF-UHFFFAOYSA-N
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Description

2-Propenal,3-(2-benzothiazolyl)-(9CI) (CAS: 190834-38-9) is an α,β-unsaturated aldehyde derivative featuring a benzothiazole substituent at the β-position. Its molecular formula is C₁₀H₇NOS, with a molecular weight of 189.23 g/mol . The compound’s structure combines a reactive propenal (acrolein) backbone with a benzothiazole heterocycle, a motif known for its electron-withdrawing properties and applications in fluorescent dyes and pharmaceuticals. The InChI string (1S/C10H7NOS/c12-7-3-6-10-11-8-4-1-2-5-9(8)13-10/h1-7H) highlights its conjugated system, which likely contributes to its chemical reactivity and optical characteristics .

Properties

CAS No.

190834-38-9

Molecular Formula

C10H7NOS

Molecular Weight

189.232

IUPAC Name

3-(1,3-benzothiazol-2-yl)prop-2-enal

InChI

InChI=1S/C10H7NOS/c12-7-3-6-10-11-8-4-1-2-5-9(8)13-10/h1-7H

InChI Key

AALNILXFCFRQMF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC=O

Synonyms

2-Propenal,3-(2-benzothiazolyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

(a) 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin (Coumarin 6)

  • Molecular Formula : C₁₉H₁₇N₂O₂S
  • Key Features : Combines benzothiazole with a coumarin fluorophore.
  • Applications : Widely used as a fluorescent dye (λexem ~ 460/505 nm) in biological imaging due to its high quantum yield .
  • Comparison : The coumarin moiety enhances fluorescence intensity compared to 2-Propenal,3-(2-benzothiazolyl)-(9CI), which lacks an extended π-system. However, the propenal group in the latter may confer greater reactivity in conjugation-based reactions .

(b) BC15 (2-((3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-Chromen-7-yl)Oxy)Acetamide)

  • Molecular Formula : C₁₈H₁₁N₂O₄S
  • Key Features : Contains a benzothiazole-linked coumarin core with an acetamide side chain.
  • Applications : Used at 1 mM concentrations in neuropathological staining, suggesting strong tissue penetration and binding affinity .
  • Comparison : The acetamide group in BC15 improves solubility in polar solvents, whereas 2-Propenal,3-(2-benzothiazolyl)-(9CI)’s aldehyde group may limit solubility due to hydrogen bonding interactions .

Thiazole/Imidazole-Substituted Propenals

(a) 2-Propenal,3-(4-methyl-2-thiazolyl)- (CAS: 190834-45-8)

  • Molecular Formula: C₇H₇NOS
  • Key Features : Replaces benzothiazole with a methyl-thiazole group.
  • Comparison : The smaller thiazole ring reduces molecular weight (153.20 g/mol vs. 189.23 g/mol) and may lower photostability due to reduced conjugation. The methyl group could enhance lipophilicity .

(b) 2-Propenal,3-(1H-imidazol-1-yl)-(9CI) (CAS: 21431-75-4)

  • Molecular Formula : C₆H₆N₂O
  • Key Features : Substitutes benzothiazole with an imidazole ring.
  • Stability : Less stable under oxidative conditions compared to benzothiazole derivatives due to imidazole’s susceptibility to oxidation .

Ketone-Based Benzothiazole Derivatives

(a) 2-Propanone,1-(2-benzothiazolyl) (CAS: 36874-53-0)

  • Molecular Formula: C₁₀H₉NOS
  • Key Features : Ketone group replaces the propenal aldehyde.
  • Comparison : The ketone reduces electrophilicity at the carbonyl carbon, making it less reactive in nucleophilic additions compared to 2-Propenal,3-(2-benzothiazolyl)-(9CI) .

(b) 2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI)

  • Molecular Formula: C₁₇H₁₅NOS
  • Key Features : Extended aromatic system with a benzyl group.
  • Properties : Higher molecular weight (281.37 g/mol) and predicted boiling point (431.8°C) suggest increased thermal stability compared to the target compound .

Data Tables

Table 1. Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity Stability Notes
2-Propenal,3-(2-benzothiazolyl)- C₁₀H₇NOS 189.23 Aldehyde, Benzothiazole Reactive intermediate, Dyes Susceptible to oxidation
Coumarin 6 C₁₉H₁₇N₂O₂S 349.42 Coumarin, Benzothiazole Fluorescent imaging High photostability
2-Propenal,3-(4-methyl-2-thiazolyl)- C₇H₇NOS 153.20 Aldehyde, Methyl-thiazole Unspecified Moderate lipophilicity
2-Propanone,1-(2-benzothiazolyl) C₁₀H₉NOS 191.25 Ketone, Benzothiazole Pharmaceutical intermediates Lower electrophilicity

Table 2. Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) pKa
2-Propenal,3-(2-benzothiazolyl)- Not reported Not reported Not reported
2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]- 431.8 (predicted) 1.289 (predicted) -1.56 (predicted)

Research Insights

  • Fluorescence Applications : Benzothiazole-coumarin hybrids (e.g., Coumarin 6) outperform 2-Propenal,3-(2-benzothiazolyl)-(9CI) in fluorescence due to extended conjugation, but the latter’s aldehyde group offers unique reactivity for bioconjugation .
  • Reactivity Trends : Aldehyde-containing derivatives exhibit higher electrophilicity than ketones, making them preferable for Schiff base formation or Michael additions .
  • Stability : Imidazole-substituted propenals are less stable under oxidative conditions, whereas benzothiazole derivatives may offer better compatibility in harsh chemical environments .

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